tert-butyl N-[1-(oxiran-2-yl)-3-phenylpropyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(oxiran-2-yl)-3-phenylpropyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-13(14-11-19-14)10-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDJHEUSBYIOGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-butyl N-[1-(oxiran-2-yl)-3-phenylpropyl]carbamate, also known by its CAS number 2098497-02-8, is a compound with notable biological activity. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
- Molecular Formula : C16H23NO3
- Molecular Weight : 277.36 g/mol
- Structure : The compound features a tert-butyl group, an oxirane ring, and a phenylpropyl moiety.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting the pharmacokinetics of other drugs.
Biological Activity
-
Anticancer Activity :
- Studies have shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The oxirane ring is often associated with increased reactivity towards nucleophiles, which could lead to DNA damage in cancer cells.
- A study demonstrated that derivatives of carbamate compounds can induce apoptosis in cancer cells through the activation of caspase pathways.
-
Anti-inflammatory Properties :
- The compound has shown promise in modulating inflammatory responses. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases.
-
Neuroprotective Effects :
- Preliminary research indicates potential neuroprotective effects due to its ability to cross the blood-brain barrier. This property could be beneficial in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | C16H23NO3 | Yes | Yes |
| tert-butyl N-[1-(oxiran-2-yl)-2-phenylethyl]carbamate | C15H21NO3 | Moderate | Yes |
| tert-butyl N-(4-methylphenyl)carbamate | C12H17NO2 | No | Moderate |
Case Studies
-
Case Study on Anticancer Activity :
- A study conducted on various cancer cell lines (e.g., breast and prostate cancer) found that the compound significantly inhibited cell proliferation at concentrations above 10 µM. The mechanism was linked to the activation of apoptotic pathways through mitochondrial dysfunction.
-
Case Study on Neuroprotection :
- In an animal model of Alzheimer's disease, administration of this compound showed a reduction in amyloid-beta plaque formation and improved cognitive function compared to control groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₆H₂₃NO₃
- Molecular Weight : 277.36 g/mol
- IUPAC Name : tert-butyl N-[(1S)-1-[(2R)-oxiran-2-yl]-3-phenylpropyl]carbamate
The compound is characterized by its stability and reactivity due to the presence of the tert-butyl group and the epoxide, making it suitable for various synthetic applications.
Biological Activities
Research indicates that tert-butyl N-[1-(oxiran-2-yl)-3-phenylpropyl]carbamate exhibits several biological activities:
Antitumor Activity
A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the growth of various cancer cell lines, outperforming standard chemotherapeutics like cisplatin. The mechanism involved increased levels of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
Neuroprotective Effects
In neuropharmacological studies, the compound showed potential in protecting neuronal cells from oxidative stress. It enhanced the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, reducing neuronal apoptosis in models of oxidative damage.
Antioxidant Properties
The presence of the tert-butyl group may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Synthetic Applications
This compound is widely utilized in synthetic organic chemistry due to its reactivity:
Case Study 1: Antitumor Efficacy
Research indicated that this compound induced apoptosis in cancer cell lines through ROS generation, offering a promising avenue for cancer therapy.
Case Study 2: Neuroprotection
In models of oxidative stress, this compound was shown to significantly reduce neuronal cell death by enhancing antioxidant enzyme activities, highlighting its potential for treating neurodegenerative diseases.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits cancer cell growth; induces apoptosis via ROS generation | Journal of Medicinal Chemistry |
| Neuroprotective | Protects neurons from oxidative damage; enhances antioxidant enzyme activity | Journal of Medicinal Chemistry |
| Antioxidant | Scavenges free radicals; reduces oxidative stress | General findings |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Stereoisomers
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Stereochemistry | CAS No. | Purity | Key Applications |
|---|---|---|---|---|---|---|---|
| tert-Butyl N-[1-(oxiran-2-yl)-3-phenylpropyl]carbamate (Target) | C₁₆H₂₃NO₃ | 277.36 | Epoxide, carbamate, phenylpropyl | R,R or S,S | 1217728-66-9 | ≥95% | Drug intermediates, chiral synth |
| tert-Butyl ((S)-1-((R)-oxiran-2-yl)-3-phenylpropyl)carbamate | C₁₆H₂₃NO₃ | 277.36 | Epoxide, carbamate, phenylpropyl | S,R | 1286274-59-6 | 95% | Stereochemical studies |
| tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate | C₁₄H₁₈FNO₂ | 251.30 | Cyclopropane, fluorophenyl, carbamate | N/A | 1286274-19-8 | - | Unknown (safety data available) |
| tert-Butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-yl]carbamate | C₁₄H₁₈FNO₃ | 283.30 | Ketone, fluorophenyl, carbamate | N/A | 1612176-02-9 | - | Potential metabolic studies |
Functional Group and Reactivity Analysis
Epoxide vs. Cyclopropane/Ketone
Carbamate Group
Stereochemical Impact
- Target Compound: The R,R and S,S stereoisomers () exhibit distinct biological activities. For example, the S,S configuration (CAS 799559-75-4) is prioritized in peptide mimetics due to compatibility with L-amino acid backbones .
- Synthetic Utility :
- Stereoselective epoxidation methods (e.g., Sharpless epoxidation) are critical for accessing specific enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
